molecular formula C12H13N3 B13482569 3-(1-Allyl-1h-imidazol-2-yl)aniline

3-(1-Allyl-1h-imidazol-2-yl)aniline

Cat. No.: B13482569
M. Wt: 199.25 g/mol
InChI Key: XDNVPMVTVNWOKP-UHFFFAOYSA-N
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Description

3-(1-Allyl-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with an allyl group and an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Allyl-1h-imidazol-2-yl)aniline can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or via the Marckwald synthesis and amino nitrile routes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Allyl-1h-imidazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions include substituted imidazoles, imidazolines, and various functionalized derivatives that retain the core imidazole structure .

Scientific Research Applications

3-(1-Allyl-1h-imidazol-2-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Allyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

3-(1-Allyl-1h-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(1-prop-2-enylimidazol-2-yl)aniline

InChI

InChI=1S/C12H13N3/c1-2-7-15-8-6-14-12(15)10-4-3-5-11(13)9-10/h2-6,8-9H,1,7,13H2

InChI Key

XDNVPMVTVNWOKP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CN=C1C2=CC(=CC=C2)N

Origin of Product

United States

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